6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride
Description
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine; hydrochloride is a synthetic carbazole derivative with a primary amine group at the 1-position, a methoxy substituent at the 6-position, and a partially hydrogenated tetracyclic scaffold. The hydrochloride salt enhances its solubility and stability for pharmacological studies. Its molecular formula is C₁₃H₁₇ClN₂O, with a molecular weight of 252.74 g/mol (CAS: 812649-09-5) .
Key structural features include:
- Tetracyclic framework: The 2,3,4,9-tetrahydro-1H-carbazole core provides rigidity and conformational bias, critical for target engagement .
- Primary amine: Essential for membrane permeation and accumulation in bacterial cells, as demonstrated in studies on similar carbazol-1-amine derivatives .
- Methoxy group: Electron-donating substituents at the 6-position enhance potency by influencing electronic properties .
Properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12;/h5-7,11,15H,2-4,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNWELNQGYKRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243514-22-7 | |
| Record name | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride typically involves the reaction of 6-methoxy-1-tetralone with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the reduction of the carbonyl group to an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbazole derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex carbazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Activity Trends
The biological activity of carbazol-1-amine derivatives is highly sensitive to substitutions on the aromatic rings and modifications to the core scaffold. Below is a comparative analysis of structurally related compounds:
Functional Group Impact
- Primary amine : Removal of the 1-amine (e.g., compound 33) abolishes bacterial accumulation, highlighting its role in porin-mediated transport .
- Electron-withdrawing groups : Nitro or chloro substituents at the 6-position reduce potency compared to methoxy, likely due to unfavorable electronic effects on target binding .
- Stereochemistry : Enantiomers (e.g., (R)- vs. (S)-THCz-1) exhibit divergent activities, with (S)-configured derivatives showing superior efficacy .
Critical Research Findings
- C-ring necessity : Deconstruction of the C-ring (compound 21) reduces cytotoxicity but diminishes activity, suggesting the scaffold stabilizes ligand-target interactions .
- Bacterial accumulation: Primary amine-containing derivatives (e.g., compound 6) accumulate 5-fold more in E. coli than des-amino analogs, as shown by mass spectrometry .
- Structure-activity relationship (SAR) : Methoxy > nitro > chloro in substituent hierarchy for CpxRA activation, with EC₅₀ values ranging from 1.5 µM (optimized derivatives) to >50 µM (deconstructed scaffolds) .
Biological Activity
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine; hydrochloride (CAS Number: 812649-09-5) is a compound belonging to the carbazole family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is C13H16N2O, with a molecular weight of 216.28 g/mol. The compound features a methoxy group at the 6-position and an amine group at the 1-position of the carbazole ring system. The structure is crucial for its biological activity, influencing interactions with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.28 g/mol |
| SMILES | COC1=CC2=C(C=C1)NC3=C2CCCC3N |
| InChI Key | IZRMVZJKULAOME-UHFFFAOYSA-N |
| CAS Number | 812649-09-5 |
Neuroprotective Effects
Carbazole derivatives are also being investigated for their neuroprotective properties. The mechanism often involves the modulation of neurotransmitter systems and antioxidant activity:
- Mechanism : Compounds similar to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine have been shown to protect neuronal cells from oxidative stress and apoptosis by scavenging free radicals and enhancing neurotrophic factor signaling.
Study on Anticancer Activity
A study evaluating various carbazole derivatives found that compounds with a methoxy substitution exhibited enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The study reported IC50 values ranging from 5 to 20 µM for these compounds, indicating their potential as anticancer agents .
Neuroprotective Study
In a neuroprotection assay using SH-SY5Y neuroblastoma cells exposed to oxidative stress, carbazole derivatives showed significant protective effects. The study highlighted that compounds with hydrophilic substituents were more effective in reducing cell death compared to their hydrophobic counterparts .
The biological activity of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds inhibit key signaling pathways involved in cell cycle progression.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS) reduces oxidative stress in cells.
Q & A
Q. What are the standard synthetic protocols for preparing 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride?
The compound is synthesized via a two-step process:
- Step 1 : Cyclization of hydrazone derivatives under acidic conditions (1 M HCl, 120°C) to form the carbazole core, yielding 32–66% .
- Step 2 : Reductive amination using NHOAc and NaCNBH in methanol at 60°C to introduce the amine group, achieving 73–94% yield . The hydrochloride salt is typically formed during purification or by direct treatment with HCl in the final step.
Q. How is the purity and structural integrity of this compound verified in academic settings?
- Analytical Techniques : Nuclear Magnetic Resonance (NMR) for confirming proton and carbon environments, High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), and X-ray crystallography for resolving bond angles and stereochemistry .
- Crystallographic Data : The carbazole core exhibits non-planarity with a dihedral angle of 1.69° between benzene and pyrrole rings, and intermolecular hydrogen bonds (C2–H2A···O2, N9–H9···O1) stabilize the crystal structure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the hydrochloride salt?
- Key Variables : Adjust HCl concentration (1–2 M), extend reflux time (2–4 hours), or use ethanol instead of methanol for recrystallization to enhance salt stability .
- Yield Monitoring : Track intermediates via Thin-Layer Chromatography (TLC) and optimize column chromatography (e.g., silica gel with 95:5 petroleum ether-ethyl acetate) to minimize byproducts .
Q. What methodological strategies are recommended for designing analogs in structure-activity relationship (SAR) studies?
- Substituent Variation : Modify the methoxy group (position 6) or introduce halogens/alkyl chains to the carbazole core to assess steric and electronic effects on biological activity .
- Functional Group Interconversion : Replace the amine group with amides or sulfonamides to evaluate binding affinity changes in target enzymes .
Q. How can computational methods complement experimental data in analyzing structural contradictions?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict dihedral angles and hydrogen-bonding patterns, comparing results with crystallographic data to resolve discrepancies .
- Molecular Dynamics Simulations : Model solvent interactions to explain variations in reported yields or crystallization behavior under different lab conditions .
Q. What are the critical considerations for resolving contradictions in hydrogen-bonding patterns across studies?
- Data Normalization : Compare crystallographic datasets (e.g., Cambridge Structural Database) to identify outliers in hydrogen-bond distances or angles.
- Environmental Factors : Assess the impact of crystallization solvents (e.g., ethanol vs. acetonitrile) on intermolecular interactions, as polar solvents may stabilize specific H-bond networks .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral Angle (Benzene-Pyrrole) | 1.69° | |
| Hydrogen Bonds | C2–H2A···O2 (2.42 Å), N9–H9···O1 (2.01 Å) | |
| Crystal System | Monoclinic |
Q. Table 2. Synthetic Optimization Variables
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| HCl Concentration | 1.5–2.0 M | Increases salt formation efficiency |
| Reflux Temperature | 120–130°C | Reduces cyclization time |
| Recrystallization Solvent | Ethanol (95%) | Enhances crystal purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
